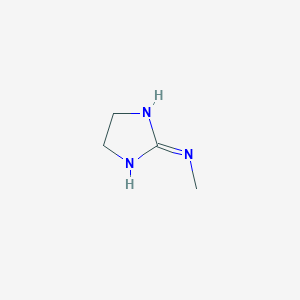

N-methyl-4,5-dihydro-1H-imidazol-2-amine

Description

Contextualization of 4,5-Dihydro-1H-imidazol-2-amine Derivatives in Heterocyclic Chemistry

The 4,5-dihydro-1H-imidazol-2-amine core, also known as the 2-aminoimidazoline (B100083) ring, is a privileged scaffold in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in the development of therapeutic agents. The 2-aminoimidazoline moiety is a key structural element found in a wide array of bioactive molecules, including natural products and synthetic compounds. Its prevalence is due to its unique physicochemical properties and its ability to interact with various biological targets.

Significance of the Imidazoline (B1206853) Scaffold in Chemical Sciences

The imidazoline scaffold is of paramount importance in the chemical sciences for several reasons. Structurally, it is a five-membered heterocyclic ring containing two nitrogen atoms. This arrangement allows for diverse chemical modifications and functionalizations, leading to a vast library of derivatives with a wide range of biological activities.

The imidazoline ring system is a key component in numerous pharmacologically active compounds. niscpr.res.in Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities such as antimicrobial, anti-inflammatory, and antihypertensive effects. niscpr.res.in The versatility of the imidazoline scaffold makes it a continuous focus of research and development in the pharmaceutical industry.

Overview of Academic Research Trajectories for N-methyl-4,5-dihydro-1H-imidazol-2-amine

Academic research specifically focused on this compound is limited. Most of the available literature investigates more complex derivatives of the 4,5-dihydro-1H-imidazol-2-amine core, where the N-methyl group is part of a larger, more functionalized substituent.

General synthetic routes to 2-aminoimidazolines often involve the cyclization of ethylenediamine (B42938) precursors with various reagents. It is plausible that this compound could be synthesized through modifications of these established methods, for instance, by using N-methylethylenediamine as a starting material. However, specific, detailed research findings and characterization data for this particular compound are not extensively reported in readily accessible scientific literature. The research landscape is more populated with studies on derivatives where the nitrogen atom of the amino group is substituted with more complex moieties, or where the imidazoline ring itself is further substituted.

Below is a table of chemical properties for closely related compounds, as specific experimental data for this compound is not widely available.

| Property | 2-Methyl-4,5-dihydro-1H-imidazole | N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine |

| Molecular Formula | C4H8N2 | C11H15N3 |

| Molecular Weight | 84.12 g/mol | 189.26 g/mol |

| CAS Number | 534-26-9 | 38941-29-6 |

| Physical State | Solid | Not specified |

| Melting Point | 87 °C (decomposes) | Not specified |

| Solubility | Soluble in water, alcohol, chloroform | Not specified |

This table presents data for related compounds to provide context due to the limited availability of specific data for this compound.

Further research is required to fully elucidate the specific properties, synthesis, and potential applications of this compound as a distinct chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

N-methylimidazolidin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFIHIRGOXGJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Methyl 4,5 Dihydro 1h Imidazol 2 Amine

Convergent and Divergent Synthetic Routes for 2-Aminoimidazolines

The construction of the 2-aminoimidazoline (B100083) scaffold can be achieved through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing a wide array of derivatives from common intermediates or by assembling the ring from different precursors.

Reaction of Amines with 2-(Methylthio)-4,5-dihydro-1H-imidazole Hydroiodide Precursors

A prevalent method for synthesizing 2-aminoimidazolines involves the reaction of primary amines with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. This reaction proceeds via a nucleophilic substitution where the amine displaces the methylthio group, which acts as a good leaving group.

This direct coupling is particularly effective for producing 2-arylamino-imidazolines. smolecule.com The reaction is often carried out in a solvent like pyridine. The nature of the substituent on the aromatic amine can influence the reaction rate; electron-donating groups on the aryl ring tend to accelerate the substitution step. smolecule.com This precursor is also utilized in the synthesis of compounds that show potential as inhibitors for aurora kinases and epidermal growth factor receptors, which are significant in cancer research. smolecule.com

Exploration of Alternative Precursors for Imidazoline (B1206853) Ring Formation

Beyond the widely used methylthio precursor, several other starting materials can be employed to construct the imidazoline ring. These alternative routes enhance the diversity of accessible 2-aminoimidazoline derivatives.

One approach involves the cyclization of an N-substituted ethylenediamine (B42938) precursor with various reagents such as isonitrile dihalides, isocyanates, isothiocyanates, S-methylisothiouronium salts, or dimethyl N-aryldithiocarbonimidates. researchgate.net Another method utilizes the reaction of N-acyl-2-methylsulfanyldihydroimidazoles with aromatic amines like p-anisidine, although this requires protection of the imidazoline nitrogen. researchgate.net

Heating dimethyl aryldithioimidocarbonates with ethane-1,2-diamine is another effective method, typically performed at reflux in ethanol (B145695) for about four hours, yielding 2-arylamino-2-imidazolines in the range of sixty to eighty percent. smolecule.com Additionally, the reaction of 1,2-diaminoalkanes can be a suitable starting point, though it may require a subsequent dehydrogenation or elimination step to achieve the desired aromaticity of the imidazole (B134444) ring.

The following table summarizes various precursors and their corresponding reaction partners for the synthesis of 2-aminoimidazolines:

| Precursor | Reactant | Product Type |

| 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide | Primary aromatic amines | 2-Arylamino-imidazolines |

| N-substituted ethylenediamine | Isothiocyanates | N-substituted 2-aminoimidazolines |

| Dimethyl aryldithioimidocarbonates | Ethane-1,2-diamine | 2-Arylamino-2-imidazolines |

| N-acyl-2-methylsulfanyldihydroimidazoles | Aromatic amines | 2-Arylamino-imidazolines |

C-N Bond Forming Reactions in Dihydroimidazoline Synthesis

The formation of the crucial C-N bond is a key step in the synthesis of dihydroimidazolines. Various methodologies have been developed to achieve this transformation efficiently.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds between 2-haloimidazoles and aromatic amines. researchgate.netrsc.org This method is particularly useful for synthesizing the corresponding 2-aminoimidazole derivatives. researchgate.net

Another strategy involves the C-2 amination of imidazolidinones. This can be achieved via the corresponding 2-chlorodihydroimidazoles, leading to either 2-benzylaminodihydroimidazole or bis(dihydroimidazole) amino derivatives depending on the reaction conditions. researchgate.net The use of N-acyl-2-methylsulfanyldihydroimidazoles also allows for reactions with aromatic amines under specific conditions. researchgate.net

Catalytic Approaches in the Synthesis of N-methyl-4,5-dihydro-1H-imidazol-2-amine and its Derivatives

Catalysis plays a vital role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Various catalysts have been employed in the synthesis of this compound and its analogs.

Palladium catalysts are prominent in C-N bond-forming reactions, facilitating the coupling of amines with aryl halides to produce 2-aminoimidazolines. rsc.org Copper(II) complexes with pyridine-based ligands have also been utilized, where the choice of solvent and base can control the chemoselectivity of N-arylation.

In addition to transition metal catalysts, organocatalysts and other reagents have been explored. For instance, lanthanide catalysts can promote the sequential insertion of C=N and C=C bonds into an N-H bond, providing an efficient route to 1,2,4-trisubstituted imidazoles from propargylamines and nitriles under mild conditions.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and outcome of the synthesis of 2-aminoimidazolines are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, reaction time, and solvent system is crucial for maximizing yield and purity.

Temperature and Time Dependence in 2-Aminoimidazoline Formation

The formation of 2-aminoimidazolines is often sensitive to both temperature and reaction duration. For example, the reaction of dimethyl aryldithioimidocarbonates with ethane-1,2-diamine is typically carried out at reflux in ethanol for an average of four hours to achieve good yields. smolecule.com

In some cases, elevated temperatures are necessary to drive the reaction to completion. However, prolonged heating can sometimes lead to the formation of byproducts. For instance, in the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, heating the reaction mixture at 80°C for 3 hours was found to be optimal. researchgate.net The optimization of these parameters is often determined empirically for each specific reaction.

The following table illustrates the impact of temperature on the yield of a specific 2-iminothiazoline synthesis, highlighting the importance of this parameter:

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 100 | 0.5 | 90 |

| 2 | 110 | 0.5 | <90 |

| 3 | 80 | 1 | 87 |

| 4 | 80 | 1 | 82 |

Data adapted from a study on 2-iminothiazoline synthesis, demonstrating the general principle of temperature optimization. researchgate.net

Influence of Amine Stoichiometry on Reaction Yield and Selectivity

In the synthesis of 2-substituted-4,5-dihydro-1H-imidazoles, which are structurally related to this compound, the stoichiometry of the diamine precursor is a critical parameter influencing reaction efficiency. A common synthetic route involves the condensation of a suitable precursor, such as a nitrile or an aldehyde, with a 1,2-diamine. In the case of this compound, the corresponding diamine would be N-methylethylenediamine.

Research on analogous syntheses indicates that using a stoichiometric excess of the diamine component generally leads to higher yields. This is attributed to Le Chatelier's principle, where an excess of one reactant drives the equilibrium towards the formation of the cyclized product. For instance, in the synthesis of 2-imidazolines from nitriles, a four-fold excess of ethylenediamine has been employed to maximize product formation. researchgate.net Similarly, in syntheses starting from aldehydes, a slight excess (e.g., 1.1 to 3.0 equivalents) of ethylenediamine is often used to ensure complete conversion of the aldehyde and optimize the yield of the imidazoline ring. clockss.orgorganic-chemistry.org The excess amine helps to ensure the complete consumption of the more valuable or limiting reagent and can also act as a base or solvent in some cases.

Table 1: Influence of Amine Stoichiometry in Analogous Imidazoline Syntheses

| Precursor | Diamine Component | Stoichiometric Ratio (Diamine:Precursor) | Typical Yield | Reference |

|---|---|---|---|---|

| Aromatic Nitrile | Ethylenediamine | 4:1 | 96-99% | researchgate.net |

| Benzaldehyde | Ethylenediamine | 1.1:1 | up to 97% | organic-chemistry.org |

| Aromatic Aldehyde | Ethylenediamine | ~3:1 | Good yields | clockss.org |

Derivatization Strategies for this compound

The derivatization of this compound offers pathways to a wide array of functionalized molecules. Strategies can target the exocyclic secondary amine, the endocyclic N-1 nitrogen, or the imidazoline ring itself.

The exocyclic secondary amine in this compound is a key site for derivatization. However, achieving selective substitution at this position can be challenging due to the presence of two other nucleophilic nitrogen atoms within the imidazoline ring. The regioselectivity of N-substitution reactions, such as alkylation and acylation, is often dictated by factors including the nature of the electrophile, reaction conditions (base, solvent), and the relative nucleophilicity and steric hindrance of the different nitrogen atoms.

In structurally similar systems like 2-aminopyrimidines and 2-aminoquinazolines, regioselective N-alkylation of the exocyclic amine has been successfully achieved using alcohols as alkylating agents in the presence of an iridium catalyst. rsc.org This method demonstrates that under specific catalytic conditions, the exocyclic amine can be targeted with high selectivity over the endocyclic nitrogens, affording the corresponding N-alkylamino derivatives in high yields. rsc.org Conversely, reactions with highly reactive electrophiles like isocyanates and isothiocyanates in related 2-amino-2-thiazoline (B132724) systems have shown a preference for addition at the endocyclic nitrogen, highlighting the nuanced control required for selective derivatization. nih.govacs.org

Table 2: Examples of Regioselective N-Substitution in Analogous Heterocycles

| Substrate | Reagent | Site of Reaction | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine | Benzyl (B1604629) alcohol | Exocyclic Amine | 2-(N-Benzylamino)pyrimidine | rsc.org |

| 2-Amino-2-thiazoline | Isocyanate/Isothiocyanate | Endocyclic Nitrogen | N-1 substituted adduct | nih.gov |

| Primary Amine | Alkyl Bromide | Exocyclic Amine | Secondary Amine (Monoalkylation) | rsc.org |

The 4,5-dihydro-1H-imidazole ring system is amenable to modifications, most notably through oxidation (dehydrogenation) to form the corresponding aromatic imidazole ring. This transformation is a valuable strategy for creating derivatives with altered electronic and conformational properties.

Several methods have been reported for the efficient oxidation of 2-imidazolines. A mild and effective method involves the use of (diacetoxyiodo)benzene (B116549) at room temperature, which smoothly converts 2-imidazolines to their corresponding imidazoles in good yields. organic-chemistry.orgorganic-chemistry.org Another approach utilizes a catalytic system comprising manganese(III) tetraphenylporphyrin (B126558) chloride, [Mn(TPP)Cl], and sodium periodate (B1199274) (NaIO₄) as the terminal oxidant. nih.gov This catalytic dehydrogenation proceeds efficiently at room temperature in a mixed aqueous-organic solvent system. nih.gov These oxidative aromatization reactions provide a direct route from the dihydro-imidazole scaffold to the fully aromatic imidazole core.

Table 3: Reagents for the Oxidation of 2-Imidazolines to Imidazoles

| Reagent/System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| (Diacetoxyiodo)benzene | Dichloromethane | Room Temperature | Good | organic-chemistry.orgorganic-chemistry.org |

| [Mn(TPP)Cl] / NaIO₄ | CH₃CN / H₂O | Room Temperature | Efficient Conversion | nih.gov |

| Iodine / K₂CO₃ | Ethanol | 25-30 °C | Good | researchgate.net |

The regioselective synthesis of substituted derivatives of this compound can be achieved by two primary strategies: direct substitution on a pre-formed imidazoline ring or by constructing the ring from appropriately substituted precursors.

N-1 Ring Substitution: Achieving selective substitution at the N-1 position requires overcoming the competitive reactivity of the other nitrogen atoms. In related heterocyclic systems like indazoles, regioselectivity in N-alkylation is highly dependent on the reaction conditions. beilstein-journals.orgd-nb.info For instance, the choice of base and solvent can dramatically influence the ratio of N-1 to N-2 alkylated products. Steric hindrance at one nitrogen atom can direct alkylation to the less hindered position. d-nb.info For this compound, derivatization at the N-1 position would likely involve careful selection of reaction conditions to favor substitution on the endocyclic nitrogen over the exocyclic amine.

C-4/C-5 Ring Substitution: The most direct method for introducing substituents at the C-4 or C-5 positions of the imidazoline ring is to utilize a substituted 1,2-diamine in the initial cyclization reaction. For example, using a substituted N-methylethylenediamine derivative as the starting material in a condensation reaction with a suitable electrophile (e.g., cyanogen (B1215507) bromide) would yield a correspondingly substituted this compound. More complex strategies can involve the synthesis of functionalized imidazolidinones followed by further chemical transformations to introduce diversity at the C-4 position. mdpi.com

Structural Elucidation and Conformational Analysis of N Methyl 4,5 Dihydro 1h Imidazol 2 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods offer detailed insights into the molecular framework and electronic environment of N-methyl-4,5-dihydro-1H-imidazol-2-amine.

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-CH₂-) of the dihydroimidazole (B8729859) ring would likely appear as a multiplet, integrating to four protons. The N-methyl (-NCH₃) protons would present as a singlet, integrating to three protons. The chemical shifts of the amine (NH) protons can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum would be expected to show a signal for the guanidinic carbon (C=N) in the downfield region. The two methylene carbons of the dihydroimidazole ring would likely have similar chemical shifts. The N-methyl carbon would appear as a distinct signal in the aliphatic region.

Expected NMR Data:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₂-CH₂- | ~3.4-3.8 (m, 4H) | ~40-50 |

| -NCH₃ | ~2.8-3.0 (s, 3H) | ~30-35 |

| C=N | - | ~160-170 |

| NH | Variable | - |

Note: The chemical shifts are estimated based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.

High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental formula of this compound. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum provides valuable information about the structural components of the molecule. Common fragmentation pathways for this compound might involve the loss of the methyl group or cleavage of the dihydroimidazole ring.

Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₄H₉N₃ |

| Exact Mass | 99.080 |

| Key Fragmentation Ions (m/z) | [M-CH₃]⁺, fragments from ring opening |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methylene and methyl groups, and a strong C=N stretching vibration of the guanidine (B92328) moiety within the ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N double bond and the symmetric vibrations of the ring are expected to show strong signals in the Raman spectrum.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 (broad) | 3300-3500 |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=N Stretch | 1640-1680 (strong) | 1640-1680 (strong) |

| N-H Bend | 1550-1650 | - |

| C-N Stretch | 1200-1350 | 1200-1350 |

Crystallographic Studies of this compound and its Salts

Crystallographic studies, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state.

The data obtained from X-ray diffraction can be used to analyze the intermolecular interactions that govern the crystal packing. For this compound, hydrogen bonding involving the amine N-H groups is expected to be a dominant intermolecular force, leading to the formation of supramolecular assemblies such as chains or networks. rsc.org In the case of its salts, ionic interactions between the protonated molecule and the counter-ion will also play a significant role in the crystal lattice. The study of these interactions is crucial for understanding the physical properties of the solid material.

Tautomerism and Prototropic Equilibria in the 2-Aminoimidazoline (B100083) System

The 2-aminoimidazoline scaffold, the core of this compound, is characterized by the potential for prototropic tautomerism, a process involving the migration of a proton. This leads to an equilibrium between two primary tautomeric forms: the amino form and the imino form. In the specific case of this compound, the tautomers are the endocyclic amino tautomer (this compound) and the exocyclic imino tautomer (N-methylimidazolidin-2-imine).

Experimental and Theoretical Investigations of Tautomeric Forms

The study of tautomerism in 2-aminoimidazoline systems presents significant challenges for experimental methods. The rapid proton transfer between the amino and imino nitrogen atoms often makes the separation and individual characterization of the tautomers difficult. researchgate.net Consequently, much of the understanding of these systems comes from theoretical and computational chemistry, supplemented by spectroscopic techniques like NMR. researchgate.netresearchgate.net

Quantum chemical studies on the parent compound, 2-amino-2-imidazoline, have been conducted to determine the relative stabilities of the tautomeric forms. researchgate.net Density Functional Theory (DFT) and ab initio calculations consistently show that the amino tautomer is more stable than the imino tautomer in the gas phase. researchgate.net The energy difference, or iminoization free energy, is typically calculated to be in the range of 5–14 kJ/mol, indicating a clear preference for the amino form at equilibrium. researchgate.net

Table 1: Calculated Relative Energies of 2-Amino-2-imidazoline Tautomers

| Tautomer | Method | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Amino | B3LYP/6-311+G(d,p) | 0.0 | researchgate.net |

| Imino | B3LYP/6-311+G(d,p) | 12.1 | researchgate.net |

| Amino | MP2/6-311+G(d,p) | 0.0 | researchgate.net |

| Imino | MP2/6-311+G(d,p) | 13.8 | researchgate.net |

Note: This interactive table presents theoretical data for the parent 2-amino-2-imidazoline compound, which serves as a model for the N-methyl derivative.

These theoretical findings are supported by NMR spectroscopy. For instance, 1H and 13C NMR studies on related 2-aminopyrrolin-5-one systems, which also feature an amidine group, have been used to confirm the predominance of the amino tautomer in solution by comparing chemical shifts with model compounds locked in a specific tautomeric form. researchgate.net

Solvent and Substituent Effects on Tautomeric Preferences

The position of the tautomeric equilibrium is not static and can be influenced by both the surrounding solvent and the nature of substituents on the 2-aminoimidazoline core.

Solvent Effects: The polarity of the solvent can significantly alter the relative stability of the tautomers. Theoretical studies using continuum solvation models, such as the Polarizable Continuum Model (PCM), predict that polar solvents tend to stabilize the imino form more than the amino form. researchgate.netresearchgate.net This is because the imino tautomer generally possesses a larger dipole moment than the corresponding amino tautomer. An increase in solvent polarity can therefore decrease the energy difference between the two forms, shifting the equilibrium towards the imino species. researchgate.netmdpi.com However, despite this stabilization, the amino form is generally predicted to remain the predominant species even in polar solvents for the 2-aminoimidazoline system. researchgate.netnih.gov

Substituent Effects: The introduction of a substituent, such as the methyl group in this compound, also impacts the tautomeric preference. The methyl group is an electron-donating group (EDG). In related systems like aminothiazoles, it has been shown that EDGs can increase the proportion of the imino form. researchgate.net However, even with this influence, the amino tautomer is typically found to be the predominant species. researchgate.net Conversely, electron-withdrawing groups (EWGs) attached to the exocyclic nitrogen can increase the acidity of the exocyclic N-H group, which facilitates the proton transfer to the endocyclic nitrogen, thereby favoring the imino tautomer. nih.govresearchgate.net The effect of various substituents on the basicity (pKa) of 2-(arylimino)imidazolidines has been studied, showing a clear correlation between the electron-donating or withdrawing nature of the substituent and the pKa value. rsc.org

Table 2: Influence of Substituent Type on Tautomeric Equilibrium

| Substituent Type on Exocyclic Nitrogen | General Effect | Predominant Tautomer | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -CH3) | Slightly favors imino form | Amino | researchgate.net |

| Electron-Withdrawing (e.g., -NO2) | Significantly favors imino form | Varies, can be imino | nih.govresearchgate.net |

Note: This interactive table summarizes general trends observed in related heterocyclic systems.

Conformational Dynamics of the 4,5-Dihydro-1H-imidazole Ring

The five-membered dihydroimidazole ring typically adopts non-planar conformations to relieve torsional strain. The most common conformations are the "envelope" (or "half-chair") forms. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. The puckering of the ring is a dynamic process, and the ring can rapidly interconvert between different envelope conformations.

Computational studies and X-ray crystallography of related imidazolidine (B613845) derivatives have confirmed that the five-membered ring often adopts a half-chair conformation. nih.gov The degree of puckering can be quantified by puckering parameters, which describe the out-of-plane deviations of the ring atoms. The energy barrier for the interconversion between these conformations is generally low, allowing for considerable flexibility at room temperature. The specific preferred conformation and the dynamics of the puckering can be influenced by the substituents on the ring. For this compound, the methyl group and the exocyclic amine group will influence the steric and electronic environment, thereby affecting the conformational landscape of the dihydroimidazole ring.

Compound Index

Computational and Theoretical Investigations of N Methyl 4,5 Dihydro 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and geometry of N-methyl-4,5-dihydro-1H-imidazol-2-amine. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscpr.res.inresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For this compound, DFT calculations are typically employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

During geometry optimization, the arrangement of atoms is systematically varied until the lowest energy conformation is found. The B3LYP functional with a 6-31G(d,p) basis set is a common choice for such calculations, providing reliable geometric parameters. niscpr.res.in

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | 1.39 Å |

| C2-N3 | 1.33 Å | |

| N1-C5 | 1.46 Å | |

| C4-C5 | 1.54 Å | |

| C2-N(methyl) | 1.36 Å | |

| Bond Angle | N1-C2-N3 | 110.5° |

| C2-N1-C5 | 112.0° | |

| N1-C5-C4 | 103.0° |

DFT is also instrumental in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A larger gap suggests higher stability and lower reactivity. The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). orientjchem.org

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain molecular properties. These methods are often used to benchmark the results obtained from DFT calculations and to provide a more rigorous understanding of the electronic structure. For this compound, ab initio calculations can provide highly accurate predictions of its geometric and electronic properties, serving as a valuable reference for other computational studies.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms using a force field. The simulation then solves Newton's equations of motion to track the trajectory of each atom over time. This allows for the exploration of the molecule's conformational landscape and the identification of its most stable and accessible shapes. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Spectroscopic Property Prediction from Computational Models

Computational models are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational method and the experimental structural assignment. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. researchgate.net

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT to calculate NMR shielding tensors, which can be converted into chemical shifts. niscpr.res.in Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Spectrum | Peak | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR | -CH₃ | 2.8 ppm | 2.7 - 3.0 ppm |

| -CH₂-CH₂- | 3.6 ppm | 3.5 - 3.8 ppm | |

| ¹³C NMR | -CH₃ | 30 ppm | 29 - 32 ppm |

| -CH₂-CH₂- | 45 ppm | 44 - 47 ppm | |

| C=N | 160 ppm | 158 - 162 ppm | |

| IR | N-H stretch | 3400 cm⁻¹ | 3350 - 3450 cm⁻¹ |

Analysis of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic addition or substitution, DFT calculations can be used to model the structures of reactants, products, intermediates, and transition states. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that a calculated transition state correctly connects the reactants and products. This level of mechanistic detail is often difficult to obtain through experimental means alone.

Table 4: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Type | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack | This compound + Electrophile | 15.2 | 12.5 |

Coordination Chemistry and Ligand Properties of N Methyl 4,5 Dihydro 1h Imidazol 2 Amine

N-methyl-4,5-dihydro-1H-imidazol-2-amine as a Ligand in Metal Complexes

This compound possesses two potential nitrogen donor atoms for coordination to a metal center: the sp2-hybridized endocyclic imine nitrogen and the sp3-hybridized exocyclic amine nitrogen. The presence of a methyl group on the exocyclic amine influences the steric and electronic properties of the ligand compared to its unsubstituted counterpart.

The coordination of imidazoline-based ligands to metal ions is a well-established area of research. Imidazole (B134444) and its derivatives are known to act as pure sigma-donor ligands, binding to metal ions through the basic imine nitrogen. wikipedia.org The basicity of the imidazole nitrogen is intermediate between that of pyridine and ammonia. wikipedia.org In the case of this compound, the endocyclic imine nitrogen is expected to be the primary coordination site due to its greater s-character and steric accessibility.

The exocyclic N-methyl amine group can also participate in coordination, potentially leading to different binding modes. The ligand could act as a monodentate ligand, coordinating through the imine nitrogen, or as a bidentate ligand, forming a chelate ring involving both the imine and the amine nitrogen atoms. The formation of a stable five-membered chelate ring would be a driving force for bidentate coordination. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The coordination potential of imidazole derivatives is vast, with some, like 4,5-imidazoledicarboxylic acid, possessing multiple donor atoms and exhibiting various coordination modes. researchgate.net While this compound is a simpler system, the principles of variable coordination and the influence of substituents on donor properties remain relevant.

Synthesis and Characterization of Transition Metal Complexes with Imidazoline (B1206853) Ligands

The synthesis of transition metal complexes with imidazoline-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govmdpi.com Common methods include direct reaction in an ethanolic solution, often with the addition of a base to deprotonate the ligand if necessary. nih.gov The formation of a colored precipitate often indicates the formation of the metal complex. nih.gov

For instance, the synthesis of transition metal complexes with a tetra-substituted imidazole ligand was achieved by reacting the ligand with metal chlorides (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) in ethanol (B145695) with triethylamine. nih.gov Similarly, copper(II) complexes of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine derivatives were synthesized by reacting the ligands with CuCl2. mdpi.com

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties. These techniques include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. For example, a shift in the C=N stretching frequency would indicate coordination through the imine nitrogen.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm binding to the metal center.

Elemental Analysis: To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry.

Table 1: Spectroscopic Data for a Hypothetical [M(this compound)2Cl2] Complex

| Technique | Key Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=N) from ~1640 cm⁻¹ to lower frequency | Coordination via the imine nitrogen |

| Appearance of new bands in the far-IR region | Formation of M-N and M-Cl bonds | |

| UV-Vis Spectroscopy | d-d transitions observed in the visible region | Octahedral or tetrahedral geometry around the metal center |

| ¹H NMR Spectroscopy | Downfield shift of imidazoline ring protons | Deshielding effect due to coordination |

| Broadening of N-H proton signal | Indicates coordination or exchange processes | |

| Magnetic Susceptibility | Paramagnetic behavior | Presence of unpaired electrons on the metal center |

Electronic and Steric Effects of Coordination on the Imidazoline Moiety

The coordination of this compound to a metal center induces significant changes in the electronic and steric properties of the imidazoline moiety.

Electronic Effects:

Upon coordination, the ligand donates electron density to the metal center, resulting in a number of electronic effects. The donation of the lone pair from the imine nitrogen to the metal ion leads to a decrease in the electron density on the nitrogen atom and a subsequent polarization of the C=N bond. This can be observed spectroscopically, for example, as a shift in the C=N stretching frequency in the IR spectrum.

The acidity of the N-H protons on the imidazoline ring and the exocyclic amine can also be affected. Coordination to an electron-withdrawing metal center can increase the acidity of these protons. The electronic properties of the metal ion, such as its oxidation state and electronegativity, will significantly influence the extent of these electronic perturbations.

Steric Effects:

The steric environment around the metal center is influenced by the size and conformation of the coordinated ligands. The N-methyl group on the exocyclic amine of this compound introduces more steric bulk compared to an unsubstituted imidazoline-2-amine. This steric hindrance can affect the coordination number and geometry of the resulting complex. For example, the presence of the methyl group might favor the formation of complexes with lower coordination numbers or specific isomers to minimize steric clashes between ligands.

The choice of ligands and their steric requirements can determine the final crystal packing and intermolecular interactions in the solid state. nih.gov In complexes of bulky ligands, steric effects can prevent the attack of solvent molecules and reduce geometric changes. nih.gov The interplay between the electronic and steric effects of the this compound ligand will ultimately dictate the structure, stability, and reactivity of its metal complexes.

Catalytic Applications of this compound-Metal Complexes

Metal complexes containing imidazole and imidazoline-based ligands have shown promise in various catalytic applications. The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity of the metal center. While specific catalytic applications of this compound-metal complexes have not been reported, the chemistry of related systems suggests potential areas of utility.

One area of interest is in coupling reactions. For example, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from imidazole precursors are effective catalysts for Suzuki-Miyaura and amination reactions. mdpi.comacs.org The imidazoline core of this compound could potentially be a precursor to such NHC ligands.

Furthermore, transition metal complexes with nitrogen-containing ligands are known to catalyze a variety of organic transformations, including oxidation and reduction reactions. nih.gov The ability of the imidazoline ligand to stabilize different oxidation states of the metal center is a key feature in many catalytic cycles. The N-methyl group could provide a means to fine-tune the electronic environment of the metal, thereby influencing its catalytic performance.

The development of metallosurfactants for catalysis in aqueous media is another emerging application. mdpi.com By functionalizing the imidazoline ligand with both hydrophilic and lipophilic groups, it is possible to create amphiphilic metal complexes that can facilitate reactions between immiscible reactants. mdpi.com While this compound itself is not amphiphilic, this concept highlights the potential for modifying the ligand structure to achieve specific catalytic functions.

Table 2: Potential Catalytic Applications of Metal Complexes with Imidazoline-based Ligands

| Reaction Type | Metal | Ligand Type | Potential Role of Ligand |

| Suzuki-Miyaura Coupling | Palladium | N-Heterocyclic Carbene (from imidazoline) | Stabilize the active Pd(0) species, tune electronics |

| C-N Coupling (Amination) | Palladium | N-Heterocyclic Carbene (from imidazoline) | Facilitate reductive elimination, enhance catalyst stability |

| Oxidation of Alcohols | Ruthenium, Copper | Imidazoline-amine | Modulate the redox potential of the metal center |

| Hydrogenation | Rhodium, Iridium | Chiral Imidazoline | Induce enantioselectivity in asymmetric catalysis |

Chemical Applications and Mechanisms of Action Excluding Clinical Outcomes

N-methyl-4,5-dihydro-1H-imidazol-2-amine as a Core Scaffold in Organic Synthesis

The this compound core, also known as N-methyl-2-aminoimidazoline, serves as a versatile building block for the synthesis of a diverse range of more complex molecules. Its synthetic utility stems from the reactivity of its amino and imino nitrogen atoms, allowing for various chemical modifications.

A common synthetic route to prepare derivatives involves the reaction of primary and secondary amines with a methylated 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide intermediate. nih.gov This method allows for the introduction of a wide array of substituents onto the exocyclic nitrogen atom. For instance, reactions with various benzylamines and other substituted amines have been successfully employed to generate a library of N-substituted this compound derivatives. nih.gov

The synthesis of these derivatives is often straightforward, typically involving heating a mixture of the N-methylated imidazoline (B1206853) precursor with the desired amine in a suitable solvent like tetrahydrofuran (B95107) (THF), or by using an excess of the amine as the solvent itself. nih.gov The resulting products can then be purified by standard techniques such as trituration with diethyl ether or flash chromatography. nih.gov

The following table provides examples of derivatives synthesized from the this compound scaffold and the general synthetic conditions employed.

| Derivative Name | Amine Reagent | General Conditions | Reference |

| N-Benzyl-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine | N-Methylbenzylamine | Heated in THF or excess amine | nih.gov |

| N-(4-Fluorobenzyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine | 4-Fluorobenzylamine | Heated in THF or excess amine | nih.gov |

| N-(4-Chlorobenzyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine | 4-Chlorobenzylamine | Heated in THF or excess amine | nih.gov |

| N-(3-Chlorobenzyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine | 3-Chlorobenzylamine | Heated in THF or excess amine | nih.gov |

| N-(4-Methoxybenzyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine | 4-Methoxybenzylamine | Heated in THF or excess amine | nih.gov |

Applications in Organocatalysis and Asymmetric Synthesis

While direct applications of this compound as an organocatalyst are not extensively documented, the broader class of chiral imidazolines and related structures are recognized for their utility in asymmetric synthesis. These scaffolds can be incorporated into ligands for metal-catalyzed reactions or used directly as organocatalysts, leveraging their steric and electronic properties to induce enantioselectivity.

Chiral this compound Derivatives in Enantioselective Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis. Chiral derivatives of imidazolines have been successfully employed in a variety of enantioselective transformations. While specific examples detailing chiral this compound derivatives are not abundant in the reviewed literature, the principles can be extrapolated from closely related chiral imidazoline structures.

For instance, chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been shown to be effective ligands for copper(II)-catalyzed asymmetric Henry reactions. nih.gov The stereochemical outcome of these reactions is highly dependent on the relative configuration of the chiral centers within the imidazolidinone ligand. This highlights the potential for developing chiral this compound derivatives as ligands for other metal-catalyzed enantioselective reactions, such as hydrogenations and carbon-carbon bond-forming reactions. acs.org

The synthesis of such chiral derivatives would typically start from chiral precursors, such as enantiomerically pure diamines, which would then be cyclized to form the chiral imidazoline ring. Subsequent N-methylation would yield the target chiral ligand. The efficacy of these potential chiral ligands would then be evaluated in various asymmetric transformations.

Chemical Mechanisms of Enzyme Activation: Focus on Carbonic Anhydrase Interactions

Derivatives of this compound have been identified as activators of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov This is in contrast to the more commonly studied inhibition of these enzymes. The activation mechanism is of significant interest from a chemical biology perspective.

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide (B78521) ion that acts as a nucleophile. The rate-limiting step is the regeneration of this hydroxide by the transfer of a proton from a zinc-bound water molecule to the surrounding medium, a process often mediated by a histidine residue (His64 in human CA II) acting as a proton shuttle. nih.govnih.gov

Carbonic anhydrase activators (CAAs) are thought to facilitate this proton transfer step. X-ray crystallographic studies of CAAs, such as histamine, in complex with human carbonic anhydrase II (hCA II) have revealed that these molecules bind at the entrance of the active site cavity, away from the catalytic zinc ion. nih.govtandfonline.com They are believed to create a network of hydrogen bonds that connects the zinc-bound water molecule to the bulk solvent, thereby providing an efficient pathway for proton transfer and accelerating the regeneration of the active form of the enzyme. nih.govnih.gov

Structure-Activity Relationships from a Chemical Perspective in Enzyme Binding

The activation potency of this compound derivatives towards different carbonic anhydrase isoforms is influenced by the nature of the substituents on the exocyclic nitrogen. A study on a series of such compounds revealed that the imidazoline ring can be considered a bioisostere of the imidazole (B134444) moiety found in histamine, a known carbonic anhydrase activator. nih.govtandfonline.com

The structure-activity relationships (SARs) derived from these studies indicate that both the electronic and steric properties of the substituents play a role in the activation profile. For example, the presence of different benzyl (B1604629) groups on the exocyclic nitrogen of the N-methyl-imidazoline core leads to varying degrees of activation for different CA isoforms. nih.gov This suggests that the substituents interact with specific residues at the entrance of the active site, and these interactions are isoform-dependent.

The following table summarizes the activation constants (KA) for selected this compound derivatives against various human carbonic anhydrase isoforms.

| Compound | Substituent on Exocyclic Nitrogen | hCA I (KA, µM) | hCA VA (KA, µM) | hCA VII (KA, µM) | hCA XIII (KA, µM) | Reference |

| 10 | N-Benzyl-N-methyl | 0.11 | 0.087 | 15.8 | 9.7 | nih.gov |

| 11 | N-Benzyl | 0.98 | 1.25 | 0.095 | 1.15 | nih.gov |

| 13 | N-(4-Chlorobenzyl) | 0.14 | 2.34 | 0.87 | 0.76 | nih.gov |

| 14 | N-(4-Methoxybenzyl) | 0.10 | 1.98 | 0.95 | 0.88 | nih.gov |

| 15 | N-(4-Fluorobenzyl) | 0.12 | 2.15 | 0.91 | 0.83 | nih.gov |

Molecular Recognition and Binding Modes within Enzyme Active Sites

While a specific X-ray crystal structure of an this compound derivative in complex with a carbonic anhydrase is not available in the reviewed literature, insights into the binding mode can be inferred from crystallographic and computational studies of other activators and inhibitors.

Molecular docking and dynamics simulations are powerful tools to predict the binding poses and interaction patterns of ligands within enzyme active sites. ni.ac.rsnih.govresearchgate.net For carbonic anhydrase activators, these studies would likely show the ligand positioned near the "proton shuttle" residue, His64. The protonatable nitrogen atoms of the imidazoline ring and the exocyclic amino group would be key features for establishing hydrogen bond networks with amino acid residues and water molecules in the active site.

Role in Supramolecular Assembly and Material Science

The imidazole and imidazoline moieties are known to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, making them valuable components in supramolecular chemistry and materials science. rsc.orgresearchgate.net this compound, with its hydrogen bond donors and acceptors, has the potential to form well-defined supramolecular assemblies.

For instance, related N-methyl imidazole derivatives have been shown to form dimeric supramolecular structures through complementary hydrogen bonding between the imidazole nitrogen and a phenol (B47542) hydroxyl group. rsc.org The stability of these assemblies is significant, indicating strong and directional interactions.

In the realm of materials science, imidazole-containing polymers are of interest for a variety of applications. The imidazole group can impart desirable properties such as thermal stability, conductivity, and the ability to coordinate with metal ions. nih.gov While the direct polymerization of this compound is not a primary focus of the current literature, its derivatives could potentially be incorporated as functional monomers into polymer chains.

Furthermore, the ability of the imidazoline core to act as a ligand for metal ions suggests its potential use in the construction of metal-organic frameworks (MOFs). researchgate.netmdpi.com By functionalizing the this compound scaffold with appropriate linker groups, it could be used to create porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Future Research Directions and Uncharted Territories for N Methyl 4,5 Dihydro 1h Imidazol 2 Amine

Development of Sustainable Synthetic Methodologies

The pursuit of green chemistry is a paramount objective in modern chemical synthesis. Future research should prioritize the development of environmentally benign methods for the synthesis of N-methyl-4,5-dihydro-1H-imidazol-2-amine, moving away from traditional approaches that may involve harsh conditions or hazardous reagents.

Key research avenues include:

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other hybrid quinoline-imidazole derivatives. rsc.org Investigating its use for the synthesis of this compound could lead to more energy-efficient processes.

Use of Deep Eutectic Solvents (DESs): DESs are emerging as green and recyclable reaction media. Their application in the synthesis of 2-aminoimidazoles has demonstrated high yields and simplified work-up procedures. mdpi.com Future studies should explore the feasibility of using DESs for the synthesis of the target compound.

Catalyst Development: The exploration of novel, reusable catalysts, such as nanocatalysts, could offer a more sustainable route for the synthesis of 2-amino-imidazole derivatives. researchgate.net Research into heterogeneous catalysts could also simplify product purification and catalyst recovery.

| Synthetic Approach | Conventional Methods | Proposed Sustainable Methodologies | Potential Advantages |

| Solvents | Volatile organic compounds (VOCs) | Deep Eutectic Solvents (DESs), water, or solvent-free conditions | Reduced toxicity, recyclability, lower environmental impact. |

| Energy Input | Conventional thermal heating | Microwave irradiation, ultrasound | Shorter reaction times, reduced energy consumption. |

| Catalysis | Homogeneous catalysts | Heterogeneous nanocatalysts, biocatalysts | Ease of separation, reusability, milder reaction conditions. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is not extensively documented. A thorough investigation of its chemical behavior is crucial for unlocking its potential as a versatile building block in organic synthesis.

Future research should focus on:

Reactions at the Amino Group: The secondary amine in the 2-amino position is expected to be nucleophilic. nih.gov Systematic studies on its reactivity with a wide range of electrophiles, such as acyl chlorides and sulfonyl chlorides, could lead to a diverse library of new derivatives with potentially interesting properties.

Transformations of the Imidazoline (B1206853) Ring: Research into the stability and potential ring-opening or ring-expansion reactions of the 4,5-dihydro-1H-imidazole core under various conditions would provide a deeper understanding of its chemical properties.

Participation in Multicomponent Reactions (MCRs): The structural features of this compound make it a promising candidate for MCRs. Exploring its use in reactions like the Ugi or Passerini reactions could provide rapid access to complex molecular architectures.

Advanced In Situ Spectroscopic Studies of Reactions

To fully understand and optimize the chemical transformations involving this compound, it is essential to gain insight into the underlying reaction mechanisms. Advanced in situ spectroscopic techniques can provide real-time information on reaction kinetics, intermediates, and transition states.

Promising areas of investigation include:

In Situ NMR Spectroscopy: Techniques such as high-pressure NMR can be employed to monitor reactions under non-ambient conditions, allowing for the direct observation of reactive intermediates and the elucidation of reaction pathways. wiley.com This would be particularly valuable for studying catalytic processes or reactions involving gaseous reagents.

In Situ IR and Raman Spectroscopy: These techniques can provide valuable information about changes in functional groups during a reaction, helping to identify key bond-forming and bond-breaking steps.

Combined Spectroscopic and Computational Approaches: Integrating in situ spectroscopic data with theoretical calculations can provide a comprehensive understanding of the reaction mechanism at a molecular level.

Computational Design of Functional Derivatives for Specific Chemical Applications

Computational chemistry offers a powerful tool for the rational design of new molecules with tailored properties. By employing theoretical models, it is possible to predict the behavior of derivatives of this compound before their synthesis, thus guiding experimental efforts.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its derivatives. niscpr.res.inresearchgate.net This can help in identifying the most reactive sites and predicting the outcome of chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound derivatives with surfaces or biological targets, which is particularly relevant for applications such as corrosion inhibition or drug design. researchgate.netresearchgate.net

Virtual Screening for Catalytic Activity: Computational methods can be used to screen a virtual library of derivatives for their potential as catalysts in various organic transformations.

| Target Application | Desired Properties of Derivative | Computational Design Strategy |

| Corrosion Inhibition | Strong adsorption to metal surfaces, formation of a protective layer. | DFT to calculate adsorption energies, MD simulations to model behavior at the metal-solution interface. |

| Catalysis | Specific steric and electronic properties to facilitate a particular reaction. | DFT to model transition states and reaction barriers, design of ligands with optimal coordination properties. |

| Materials Science | Tunable electronic and optical properties, specific binding sites for self-assembly. | DFT to predict electronic band gaps and absorption spectra, design of molecules for crystal engineering. |

Investigation of Hybrid Materials Incorporating the Imidazoline Moiety

The incorporation of this compound into larger molecular assemblies and materials could lead to novel functionalities. The nitrogen atoms in the imidazoline ring and the exocyclic amino group provide excellent coordination sites for metal ions.

Future research in this area should explore:

Metal-Organic Frameworks (MOFs): The use of this compound or its derivatives as organic linkers for the synthesis of new MOFs could result in materials with interesting porosity, catalytic activity, or sensing capabilities. acs.orgrsc.orgrsc.orgresearchgate.net

Coordination Polymers: The self-assembly of this molecule with various metal salts could lead to the formation of coordination polymers with diverse structures and properties.

Functionalized Surfaces: The covalent attachment of this compound to solid supports, such as silica (B1680970) or polymers, could create functionalized materials for applications in catalysis, separation, or as stationary phases in chromatography.

Q & A

Q. What are the common synthetic routes for N-methyl-4,5-dihydro-1H-imidazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Two primary methods are reported:

- Cyclocondensation and Hydrazinolysis : Cyclocondensation of 2-bromo-1-(4-chlorophenyl)ethanone with 2-aminopyrimidine forms an intermediate salt, followed by hydrazinolysis to yield the target compound .

- Base-Promoted Synthesis : A transition-metal-free approach uses amidines and ketones under basic conditions (e.g., KOH in DMSO) to form 4,5-dihydro-1H-imidazol-5-ones. Yields vary with substituents (61–86%), with electron-withdrawing groups (e.g., phenyl) enhancing efficiency .

Optimization Tips: Adjust solvent polarity (e.g., DMSO for base stability), temperature (80–100°C), and stoichiometry of reactants to improve yield.

Q. How does the sorption-desorption behavior of this compound derivatives vary across soil types, and what analytical methods are suitable?

- Methodological Answer : Sorption coefficients (Kf) depend on soil organic carbon content, pH, and clay minerals. For example, imidacloprid-guanidine (a structural analog) exhibits higher sorption in organic-rich soils, while desorption hysteresis is observed in low-pH conditions . Recommended Techniques:

- Batch Equilibration : Use Freundlich isotherms to model non-linear sorption .

- HPLC-MS/MS : Quantify trace metabolites in soil leachates with detection limits <1 ppb .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Metabolite Interference : Co-eluting metabolites (e.g., imidacloprid-urea vs. guanidine-olefin) can skew HPLC results. Use tandem mass spectrometry (MS/MS) with selective ion monitoring for differentiation .

- pH-Dependent Solubility : Protonation of the imidazoline ring alters bioavailability. Conduct dissolution studies across physiological pH (1.2–7.4) to assess stability .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in imidazoline-based therapeutics?

- Methodological Answer :

- Substituent Screening : Synthesize analogs with varied substituents (e.g., nitro, chloro, or alkyl groups) and correlate pKa shifts with bioactivity. For example, electron-withdrawing groups on aryl rings increase basicity, enhancing α2-adrenergic receptor binding .

- Crystallographic Analysis : Use SHELX programs (SHELXL, SHELXS) for high-resolution structural refinement. For example, clonidine derivatives (N-(2,6-dichlorophenyl)-substituted analogs) show planar imidazoline rings critical for receptor docking .

Q. How can researchers optimize synthetic protocols for spiro-fused imidazoline derivatives?

- Methodological Answer :

- Substrate Scope : Aliphatic ketones (e.g., n-C7H15) yield spiro-fused products with 73–86% efficiency under base-promoted conditions. Aromatic ketones (e.g., Ph-CO-Ph) require longer reaction times (24–48 hr) .

- Stereochemical Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to access enantiopure intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.